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Introduction

Percoll is a density gradient medium composed of colloidal silica particles coated with non-

toxic polyvinylpyrrolidone (PVP).[1] It is widely used for the separation of cells, subcellular

particles, and viruses based on their buoyant density.[2] A key advantage of Percoll is its low

osmolality, which allows for the creation of isotonic gradients that prevent cells from shrinking

or swelling, thus preserving their physiological density during separation.[2] This protocol

details the use of pre-formed, discontinuous (step) Percoll gradients to isolate specific cell

populations. In this method, solutions of varying Percoll densities are carefully layered to

create distinct steps. When a cell suspension is layered on top and centrifuged at low speeds,

cells migrate and settle at the interface corresponding to their isopycnic (equal density) point.

This technique is highly effective for enriching specific cell types, such as separating healthy

cells from apoptotic or necrotic cells, or isolating immune cell subsets from blood or tissue.[3][4]

Experimental Protocols
Protocol 1: Preparation of Stock Isotonic Percoll (SIP)
To prevent osmotic stress on cells, Percoll must be made isotonic with a physiological salt

solution before use.[2] This is achieved by preparing a Stock Isotonic Percoll (SIP) solution,

which is conventionally considered "100% Percoll" for subsequent dilutions.

Materials:

Percoll (e.g., GE Healthcare, Cat# 17-0891-01)[3]
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10X Phosphate Buffered Saline (10X PBS) or 1.5 M NaCl[3]

(Optional) 1 M HEPES Buffer[3]

Sterile conical tubes or bottles

Procedure:

In a sterile container, aseptically combine 9 parts by volume of Percoll with 1 part by volume

of 10X PBS or 1.5 M NaCl.[5] For example, to make 50 mL of SIP, mix 45 mL of Percoll with

5 mL of 10X PBS.

(Optional) For enhanced buffering, HEPES can be added to a final concentration of 10 mM.

[2]

Mix thoroughly by inversion. This solution is the Stock Isotonic Percoll (SIP) and is used as

the 100% stock for preparing working dilutions.

Store the SIP solution at 4°C.

Protocol 2: Preparation of a Discontinuous (Step)
Gradient
This protocol describes the creation of a four-layer discontinuous gradient (50%, 40%, 30%),

which is a common starting point for many human cell types.[3] The concentrations and

volumes can be optimized depending on the specific cell types and the scale of the experiment.

Materials:

Stock Isotonic Percoll (SIP) from Protocol 1

1X Phosphate Buffered Saline (1X PBS), sterile and cold

15 mL or 50 mL clear polypropylene conical centrifuge tubes[3]

Serological pipettes or a pipette with wide-bore tips

Procedure:
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Prepare the required Percoll dilutions by mixing the SIP (100% Percoll) with cold 1X PBS.

For a common four-step gradient, you will prepare 50%, 40%, and 30% solutions. The cell

suspension will be made in a 20% solution (see Protocol 3).

Example Dilutions for 10 mL of each layer:

50% Percoll: 5 mL SIP + 5 mL 1X PBS

40% Percoll: 4 mL SIP + 6 mL 1X PBS

30% Percoll: 3 mL SIP + 7 mL 1X PBS

Keep all solutions on ice to maintain temperature.[3]

Select the appropriate size centrifuge tube (e.g., 15 mL for up to 30 million cells, 50 mL for

larger preparations).[3]

Using a serological pipette, carefully add the Percoll layers into the tube, starting with the

highest density layer at the bottom.

Layering Technique: To avoid mixing the layers, rest the pipette tip against the inner wall of

the tube, just above the surface of the previous layer, and dispense the liquid slowly and

steadily.

Add the 50% Percoll layer first, followed by the 40% layer, and finally the 30% layer on top.

For a 15 mL tube, each layer should be approximately 2-3 mL. For a 50 mL tube, use ~12

mL per layer.[2][3]

A sharp, clear interface should be visible between each layer. Place the prepared gradients

on ice until the cell suspension is ready to be loaded.[3]

Protocol 3: Cell Suspension Preparation and Layering
Proper preparation and loading of the cell suspension are critical for successful separation.

Materials:

Harvested cells
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Cold 1X PBS

20% Percoll solution (prepared by mixing 2 mL SIP with 8 mL 1X PBS for 10 mL total)

Hemocytometer or automated cell counter

Procedure:

Harvest cells using standard methods and wash once with cold 1X PBS to remove culture

medium.[3]

Perform a cell count and determine viability.

Resuspend the cell pellet in cold 20% Percoll solution at a concentration of approximately

10-15 million cells/mL.[3]

Retrieve the pre-formed gradient from ice.

Layering the Cells: Very carefully, pipette the cell suspension (in 20% Percoll) onto the

uppermost layer of the gradient (the 30% layer). This step is the most critical; perform it

slowly to avoid disturbing the interfaces.[3][6]

The tube is now ready for centrifugation.

Protocol 4: Centrifugation and Cell Collection
Low-speed centrifugation allows cells to migrate to their isopycnic point without pelleting the

Percoll particles themselves.

Materials:

Refrigerated centrifuge with a swinging bucket rotor[3]

Sterile transfer pipettes or serological pipettes

Procedure:

Carefully place the gradient tubes into the swinging bucket rotor of a pre-cooled centrifuge

(4°C). Ensure the tubes are balanced.
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Centrifuge the gradients. A common setting is 2000 x g for 30 minutes at 4°C, with the

centrifuge acceleration and brake set to zero (or the lowest setting) to prevent disruption of

the layers upon starting and stopping.[3] Other protocols may use gentler forces like 400-500

x g for 15-20 minutes.[6]

After centrifugation, carefully remove the tubes from the centrifuge.

Visually inspect the gradient. Healthy cells typically form a visible white layer at an interface,

often between the 30% and 40% or 40% and 50% layers.[3] Debris and dead cells are often

found in the upper layers.

To collect the desired cells, carefully aspirate and discard the upper layers.

Using a clean pipette, gently collect the target cell layer from the interface and transfer it to a

new, larger conical tube (e.g., 50 mL) on ice.[3]

Protocol 5: Washing and Final Preparation
The collected cells must be washed to remove the Percoll before downstream applications.

Procedure:

Dilute the collected cell fraction with at least 4-5 volumes of cold 1X PBS or other

physiological buffer.[3] This is crucial for effectively pelleting the cells away from the silica

particles.

Mix gently by inversion.

Centrifuge at a low speed (e.g., 500 x g for 5 minutes at 4°C) to pellet the cells.[3]

Carefully aspirate the supernatant.

If necessary, repeat the wash step one or two more times.

The final cell pellet is now purified and ready for downstream applications such as cell

counting, viability assessment, cell culture, or molecular analysis.
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The parameters for Percoll gradient centrifugation can vary significantly based on the cell type

and desired outcome. The following table summarizes typical ranges and examples from

established protocols.
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Parameter
General Range /
Example

Cell Type / Purpose Source

Gradient Layers
20% (cell load), 30%,

40%, 50%

Enriching healthy

human cells
[3]

30%, 70%
Isolating brain

mononuclear cells
[6]

40%, 80%
Isolating tumor-

infiltrating leukocytes
[7]

Cell Loading Density
~10-15 million

cells/mL
Cultured human cells [3]

Layer Volume
2-3 mL per layer (15

mL tube)

Small-scale

purification
[2][3]

~12 mL per layer (50

mL tube)

Large-scale

purification
[3]

Centrifugation Speed 400-500 x g
General cell

separation

2000 x g
Purification of healthy

cells
[3]

Centrifugation Time 15-20 min
General cell

separation

30 min
Purification of healthy

cells
[3]

Temperature 4°C or 18°C Mammalian Cells [3][6]

Brake/Acceleration Off / Lowest Setting
All discontinuous

gradients
[3]

Post-Wash Spin 500 x g for 5 min
Washing collected

cells
[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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